去甲去氧可待因

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

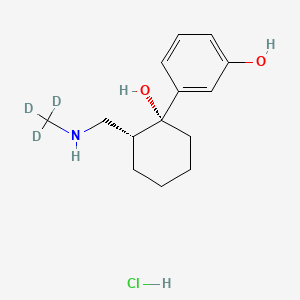

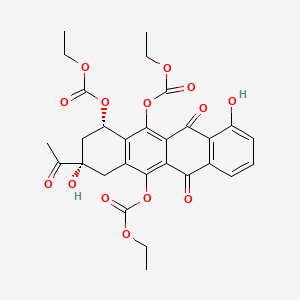

“N,O-Didesmethyl Tramadol” is an opioid derivative and one of the active metabolites of the opioid analgesic medication tramadol . It is also known as (+)-N,O-Di-Desmethyl Tramadol . The molecular formula of “N,O-Didesmethyl Tramadol” is C14H21NO2 .

Synthesis Analysis

Tramadol is metabolized to O-desmethyltramadol (ODT) primarily by cytochrome P450 (CYP) 2D6, and N-desmethyltramadol (NDT) by CYP2B6 and CYP3A4. ODT and NDT are further metabolized to N,O-didesmethyltramadol (NODT) by CYPs .Molecular Structure Analysis

The molecular weight of “N,O-Didesmethyl Tramadol” is 235.32 g/mol . The IUPAC name is 3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol . The InChI is InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 .Chemical Reactions Analysis

Tramadol is metabolized to its active metabolite M1 via hepatic phase I O-demethylation . The analytical behavior of tramadol and its demethyl metabolites, i.e., O-desmethyl tramadol, N-desmethyl tramadol, and N,O-didesmethyl tramadol, have been studied using an LC-HRMS/MS system .Physical And Chemical Properties Analysis

“N,O-Didesmethyl Tramadol” has a molecular weight of 274.80 g/mol . It has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 274.1527369 g/mol .科学研究应用

药代动力学和代谢:可待因代谢为多种化合物,包括去甲去氧可待因。这些代谢物的浓度因给药途径而异,对于了解可待因在人类和兽医学中的疗效和安全性至关重要 (Vettorato et al., 2010); (De Leo et al., 2009)。

临床药理学:了解可待因的代谢,包括去甲去氧可待因的形成,对其临床使用至关重要。这些知识有助于确定适当的剂量并根据个体代谢特征预测反应,特别是考虑到影响代谢的遗传多态性 (Grond & Sablotzki, 2004)。

毒理学和过量分析:在可待因过量的情况下,去甲去氧可待因等代谢物的存在和水平对于法医调查至关重要。这些代谢物有助于了解死亡原因以及可待因在其中的作用 (Barbera et al., 2013)。

药物遗传学:遗传变异,特别是细胞色素 P450 等酶中的变异,显着影响可待因代谢为去甲去氧可待因和其他代谢物。这种变异会影响药物的疗效和副作用的发生 (Lee et al., 2019)。

药物相互作用和副作用:可待因及其代谢物与其他药物的相互作用,尤其是苯二氮卓类药物等中枢神经系统抑制剂,是一个重要的研究领域。了解这些相互作用对于安全有效的疼痛管理至关重要 (Clarot et al., 2003)。

潜在的偏向激动剂:最近的研究表明,可待因的代谢物去甲可待因可能作为 G 蛋白偏向 µ 阿片受体激动剂。这一发现可以解释为什么可待因及其代谢物,包括去甲去氧可待因,导致呼吸抑制的风险较低,这是其他阿片类药物的常见问题 (Zebala et al., 2020)。

作用机制

安全和危害

未来方向

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

属性

IUPAC Name |

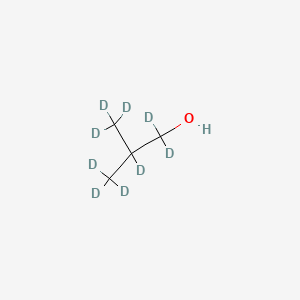

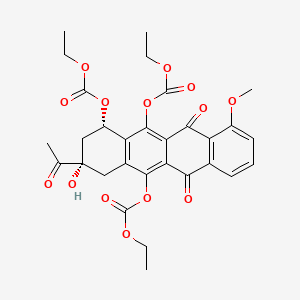

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJHQKEHXABPM-FTKSRVEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Didesmethyl Tramadol | |

CAS RN |

1261393-89-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: How is N,O-Didesmethyl Tramadol formed in the body?

A1: N,O-Didesmethyl Tramadol (M5) is a minor metabolite of tramadol generated through multiple metabolic steps. Primarily, tramadol undergoes either O-demethylation by CYP2D6 to form O-desmethyl-tramadol (M1) or N-demethylation by CYP2B6 and CYP3A4 to form N-desmethyl-tramadol (M2) [, ]. While the exact enzymatic pathway for M5 formation isn't fully elucidated in these studies, it likely arises from further demethylation of either M1 or M2. [, ]

Q2: What are the relative amounts of N,O-Didesmethyl Tramadol formed compared to other tramadol metabolites?

A2: Studies show that M5 is a minor metabolite of tramadol. In human liver microsomes, M5 constitutes less than or equal to 3.0% of the total tramadol metabolism. [] Similarly, in canine models, M5 plasma concentrations remained lower than the parent drug tramadol after both intravenous and intramuscular administration. [] Rectal administration in dogs resulted in higher M5 levels compared to tramadol, suggesting route-dependent metabolism differences. []

Q3: Are there any analytical methods available to detect and quantify N,O-Didesmethyl Tramadol?

A3: While the provided research articles don't delve into specific analytical methods for M5 quantification, they utilize high-performance liquid chromatography (HPLC) coupled with fluorimetric detection to measure tramadol and its primary metabolites, including M5, in plasma samples. [, ] This suggests that similar chromatographic techniques could be employed for the specific analysis of M5.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)